5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C21H27N3OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-imino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H27N3OS/c1-14(2)8-7-9-15(3)24-12-18(25)19(20(24)22)21-23-17(13-26-21)16-10-5-4-6-11-16/h4-6,10-11,13-15,22,25H,7-9,12H2,1-3H3 |
InChI Key |
UOZUFDWIHKSHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The retrosynthetic approach to 5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one decomposes the molecule into three primary subunits:
-
Pyrrolone Core : A 1,2-dihydro-3H-pyrrol-3-one scaffold functionalized at positions 1, 4, and 5.
-
Thiazole Moiety : A 4-phenyl-1,3-thiazol-2-yl group introduced at position 4 of the pyrrolone.
-
Alkyl Side Chain : A 6-methylheptan-2-yl substituent at position 1.
Synthetic routes typically converge these components via sequential cyclization, coupling, and alkylation reactions.
Synthesis of the Pyrrolone Core
The pyrrolone core is constructed via a modified Paal-Knorr pyrrole synthesis , adapted to introduce ketone functionality at position 3. A representative pathway involves:
Step 1 : Condensation of γ-keto ester derivatives with ammonium acetate under refluxing ethanol to form the pyrrolone skeleton. For example, ethyl 4-oxopentanoate reacts with ammonium acetate at 80°C for 12 hours, yielding 3-oxo-1,2-dihydropyrrole.
Step 2 : Functionalization at position 5 with an amino group via nitration followed by catalytic hydrogenation. Nitration using fuming HNO₃ at 0°C introduces a nitro group, which is reduced to an amine using Pd/C and H₂ at 50 psi.
Critical Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80°C | <70% → >90% |
| Catalyst Loading | 10% Pd/C | 5% → 15% yield increase |
| Reaction Time | 12 hours | Prolonged time ↓ purity |
Thiazole Ring Formation and Coupling
The 4-phenyl-1,3-thiazol-2-yl group is introduced via Hantzsch thiazole synthesis , leveraging thiourea derivatives and α-halo ketones:
Step 1 : Reaction of 4-phenyl-2-bromoacetophenone with thiourea in refluxing ethanol (78°C) for 6 hours forms the thiazole ring. The intermediate is isolated as a hydrochloride salt.
Step 2 : Suzuki-Miyaura coupling links the thiazole to the pyrrolone core. Using Pd(PPh₃)₄ as a catalyst, the brominated pyrrolone intermediate reacts with the thiazole boronic ester in a 1,4-dioxane/H₂O mixture (3:1) at 100°C for 8 hours.
Comparative Catalytic Systems :
| Catalyst | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 82 | 98 |
| PdCl₂(dppf) | Toluene/EtOH | 75 | 95 |
| NiCl₂(PCy₃)₂ | DMF | 68 | 90 |
Alkylation with 6-Methylheptan-2-yl Group
Position 1 alkylation employs a Mitsunobu reaction to install the 6-methylheptan-2-yl group stereoselectively:
Step 1 : Activation of the pyrrolone nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C.
Step 2 : Reaction with 6-methylheptan-2-ol under inert atmosphere for 24 hours, achieving >90% regioselectivity.
Solvent Optimization :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 92 |
| DCM | 8.9 | 85 |
| DMF | 36.7 | 78 |
Purification and Analytical Validation
Final purification uses preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the target compound at >99% purity. Structural confirmation is achieved via:
-
HRMS : Observed [M+H]⁺ at m/z 430.2041 (calc. 430.2045).
-
¹³C NMR : Key signals at δ 178.9 (C3=O), 162.4 (thiazole C2), and 55.2 (alkyl CH).
Challenges and Optimization Strategies
Challenge 1 : Epimerization during Mitsunobu reaction.
-
Solution : Use tert-butanol as a proton source to suppress racemization.
Challenge 2 : Low thiazole coupling efficiency.
-
Solution : Microwave-assisted synthesis at 120°C reduces reaction time to 2 hours with 88% yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. They may include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for specific diseases. Its biological activity would need to be thoroughly investigated.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., 4-fluorophenyl in ) on the thiazole ring may increase stability and hydrogen-bonding capacity, whereas electron-donating groups (e.g., 4-methyl-thiazol in ) could alter reactivity .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~428.5 g/mol) suggests lower aqueous solubility compared to smaller analogs (e.g., 365.8 g/mol in ). This may limit bioavailability unless formulated with solubilizing agents.
Biological Relevance: Analogs like 5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-... The benzodioxol-methyl substituent in is associated with CNS activity in other pharmaceuticals, suggesting possible neurological applications if the target compound shares similar pharmacokinetics.
Biological Activity
5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse sources.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions that include the formation of the pyrrole ring and the introduction of the thiazole moiety. The typical synthetic pathway includes:
- Formation of the Thiazole Ring : This can be achieved through the condensation of appropriate thioketones with α-amino acids.
- Pyrrole Formation : The pyrrole structure is typically formed via cyclization reactions involving α,β-unsaturated carbonyl compounds and amines.
- Final Modifications : Alkylation or acylation steps may be included to introduce the 6-methylheptan-2-yl group.
Biological Activity
The biological activity of 5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been evaluated in various studies focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is supported by assays measuring cell viability and apoptosis markers.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and pyrrole rings significantly influence the biological activity. For instance:
- Thiazole Substituents : The presence of electron-donating groups on the thiazole ring enhances antiproliferative activity.
- Alkyl Chain Length : Variations in the alkyl chain length (such as extending from butyl to pentyl) can lead to decreased activity due to steric hindrance.
Case Studies
Several case studies have highlighted the efficacy of this compound in vivo:
- In Vivo Tumor Models : Administration in murine models has shown a reduction in tumor size compared to control groups, indicating potential for therapeutic use.
- Combination Therapy : Preliminary data suggest enhanced efficacy when combined with other chemotherapeutic agents, showcasing its potential as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
